1-{[1,1'-BIPHENYL]-4-CARBONYL}-3-ETHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
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Overview
Description
Biphenyl-4-yl[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound that features a biphenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,1'-BIPHENYL]-4-CARBONYL}-3-ETHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The biphenyl group is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Biphenyl-4-yl[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[1,1'-BIPHENYL]-4-CARBONYL}-3-ETHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and biphenyl-containing molecules. Examples include:
- Biphenyl-4-yl[3-methyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
- Biphenyl-4-yl[3-ethyl-5-hydroxy-5-(difluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Uniqueness
The uniqueness of 1-{[1,1'-BIPHENYL]-4-CARBONYL}-3-ETHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific structural features, such as the trifluoromethyl group and the combination of the biphenyl and pyrazole moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17F3N2O2 |
---|---|
Molecular Weight |
362.3g/mol |
IUPAC Name |
[3-ethyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H17F3N2O2/c1-2-16-12-18(26,19(20,21)22)24(23-16)17(25)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,26H,2,12H2,1H3 |
InChI Key |
FVSSJJBAVKFWLN-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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